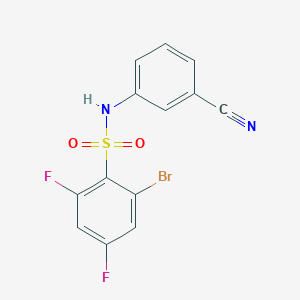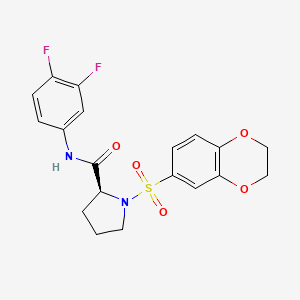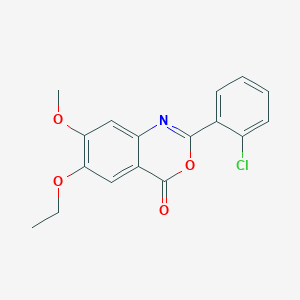![molecular formula C20H23N3O3S B7471482 N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide, commonly known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a potent and selective inhibitor of the ion channel associated with the NMDA receptor, which is responsible for the regulation of synaptic plasticity and memory formation. MK-801 has been widely used in scientific research as a tool to study the role of the NMDA receptor in various physiological and pathological processes.
作用机制
MK-801 acts as a non-competitive antagonist of the N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor by binding to a site within the ion channel and blocking the flow of ions through the channel. This results in a reduction in the excitatory neurotransmission mediated by the N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor, leading to a decrease in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
MK-801 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter dopamine in the brain, leading to an increase in locomotor activity and stereotypy. It has also been shown to induce seizures and neurotoxicity in certain brain regions.
实验室实验的优点和局限性
One advantage of using MK-801 in lab experiments is its high potency and selectivity as an N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor antagonist. This allows for precise manipulation of N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor function in a variety of experimental paradigms. However, one limitation is that its effects on other neurotransmitter systems may confound the interpretation of results.
未来方向
There are many potential future directions for research using MK-801. One area of interest is the role of the N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor in neurodevelopmental disorders such as autism spectrum disorder and schizophrenia. Another area of interest is the use of MK-801 as a tool to study the mechanisms underlying the development of chronic pain and the potential for N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor antagonists as analgesics. Additionally, the use of MK-801 as a tool to study the mechanisms underlying drug addiction and the potential for N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor antagonists as treatments for addiction warrants further investigation.
合成方法
MK-801 is synthesized by the reaction of 3-(diethylsulfamoyl)-4-methylbenzoyl chloride with indole-2-carboxylic acid in the presence of a base, followed by purification using column chromatography. The synthesis of MK-801 is a complex and multi-step process, requiring expertise in organic chemistry and specialized equipment.
科学研究应用
MK-801 has been used extensively in scientific research to study the role of the N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide receptor in various physiological and pathological processes. It has been shown to be useful in the study of learning and memory, synaptic plasticity, pain perception, drug addiction, and neurodegenerative diseases.
属性
IUPAC Name |
N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-4-23(5-2)27(25,26)19-13-16(11-10-14(19)3)21-20(24)18-12-15-8-6-7-9-17(15)22-18/h6-13,22H,4-5H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWORYSZBMZJVCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7471417.png)

![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7471429.png)


![2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7471456.png)
![1-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzo[f]chromen-3-one](/img/structure/B7471472.png)
![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)
![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)
